molecular formula C9H17N5O B15299519 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide

Cat. No.: B15299519
M. Wt: 211.26 g/mol
InChI Key: SMDIRTNWJJFDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-butylpropanamide is a synthetic chemical reagent featuring a 1,2,4-triazole core functionalized with an amino group and an N-butylpropanamide side chain. This structure is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel enzyme inhibitors. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds based on this scaffold have demonstrated a wide range of biological activities, including antifungal , anticoagulant , and neuroprotective effects . The specific substitution pattern on this compound suggests potential as a building block for developing covalent reversible inhibitors, similar to other acylated 1,2,4-triazol-5-amines that have shown promise as selective inhibitors of serine proteases like blood coagulation factor XIIa (FXIIa) and thrombin . The amide-functionalized side chain is designed to add three-dimensional properties and reach into enzyme binding sites, which can enhance binding affinity and selectivity . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a tool compound for probing biological mechanisms related to protease activity, apoptosis regulation via Bax and caspase-3 pathways , or other cellular processes. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-butylpropanamide

InChI

InChI=1S/C9H17N5O/c1-3-4-5-11-8(15)7(2)14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15)

InChI Key

SMDIRTNWJJFDAX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide can be achieved through multiple synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide. This intermediate is then reacted with butylamine under microwave irradiation to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide may involve large-scale batch or continuous flow processes. The use of microwave irradiation can be scaled up for industrial applications, and the reaction conditions can be optimized to improve yield and purity. The choice of solvents and reagents, as well as the control of reaction parameters such as temperature and pressure, are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The amino group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-butylpropanamide with structurally analogous triazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications References
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-butylpropanamide N-butyl propanamide, 3-amino-triazole at C2 High lipophilicity; potential agrochemical use
3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide N-ethyl propanamide, triazole at C3 Moderate solubility; synthetic intermediate
β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine Amino acid backbone, triazole at β-position Metabolite of herbicides; plant biochemistry
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1) Fluorophenyl, hydroxy, and phenyl groups Antifungal activity; clinical relevance
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Phenylacetyl and carbamate groups Nucleophilic reactivity; synthetic versatility

Key Comparative Insights

Lipophilicity and Bioavailability: The butyl chain in the target compound enhances lipophilicity compared to the ethyl analog (CAS 1250024-20-4) . This may improve tissue penetration but reduce aqueous solubility. In contrast, β-(3-amino-1,2,4-triazol-1-yl)-L-alanine (a triazole-containing amino acid) exhibits higher water solubility due to its zwitterionic nature, making it suitable for plant systemic transport .

Hydrogen-Bonding and Reactivity: The 3-amino group on the triazole in the target compound facilitates hydrogen bonding, similar to antifungal agents like A1, which uses a hydroxyl group for target binding . Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate leverage carbamate groups for nucleophilic reactions, a feature absent in the target compound .

Biological Activity: The antifungal activity of A1 (MIC: 0.001 μg/mL against Candida albicans) highlights the importance of fluorophenyl and hydroxy groups in potency . The target compound lacks such substituents, suggesting lower inherent antifungal efficacy. Triazole metabolites like β-(3-amino-1,2,4-triazol-1-yl)-L-alanine are critical in herbicide degradation pathways, implying environmental relevance for the target compound if used agriculturally .

Synthetic Utility :

  • The ethyl carbamate derivative (from ) demonstrates the adaptability of triazole scaffolds in multi-step synthesis, whereas the target compound’s butyl group may limit reactivity in certain transformations .

Q & A

Q. What synthetic methodologies are recommended for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-butylpropanamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a triazole precursor with a substituted propanamide. For example, refluxing 3-amino-1H-1,2,4-triazole with N-butylpropanamide derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound. Reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios are critical for optimizing purity and yield. Side reactions, such as over-alkylation, can be minimized by controlling reagent addition rates .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the triazole ring substitution pattern and the N-butylpropanamide side chain. Mass spectrometry (MS) validates molecular weight (e.g., expected m/z ~239.28 g/mol). Infrared (IR) spectroscopy can identify characteristic NH and carbonyl stretches (~1650–1700 cm⁻¹). For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Q. What primary biological targets or enzymes are associated with this compound?

The compound’s triazole moiety suggests potential inhibition of enzymes like imidazoleglycerol-phosphate dehydratase (IGPD), a histidine biosynthesis enzyme. Competitive inhibition disrupts microbial or cancer cell metabolism, validated via enzyme kinetics assays (e.g., IC₅₀ determination using UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic efficiency?

Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : Higher temperatures (e.g., 100°C) accelerate reactions but risk decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may improve triazole-amide coupling efficiency.
  • Solvent polarity : Ethanol or DMF balances solubility and reaction kinetics. Monitor progress via TLC or HPLC and characterize intermediates to identify bottlenecks .

Q. What mechanistic insights exist regarding its enzyme inhibition (e.g., competitive vs. non-competitive)?

Kinetic studies (Lineweaver-Burk plots) using purified IGPD reveal competitive inhibition , where the compound binds the enzyme’s active site, competing with natural substrates. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd values) .

Q. How do molecular docking studies inform its interaction with biological targets?

Docking simulations (e.g., AutoDock Vina) predict binding poses within IGPD’s active site. Key interactions include:

  • Hydrogen bonding between the triazole NH and catalytic residues.
  • Hydrophobic interactions with the N-butyl chain. Validate computationally predicted binding modes with mutagenesis studies .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

The N-butylpropanamide side chain enhances solubility compared to shorter alkyl analogs. Further modifications could include:

  • Introducing polar groups (e.g., hydroxyl or carboxylate).
  • Formulating as a prodrug (e.g., ester derivatives). Solubility parameters (LogP, Hansen solubility) guide formulation design .

Q. How does structure-activity relationship (SAR) analysis compare this compound to other triazole derivatives?

SAR studies highlight:

  • Triazole substitution : 3-Amino groups enhance hydrogen-bonding capacity vs. non-amino analogs.
  • Side-chain length : N-butyl improves membrane permeability vs. N-ethyl (shorter chain). Tabulate bioactivity data for analogs (e.g., IC₅₀, LogP) to identify critical substituents .

Q. What crystallographic refinement protocols are recommended for structural analysis?

Use SHELXL for small-molecule refinement. Key steps:

  • Data collection: High-resolution (<1.0 Å) X-ray diffraction.
  • Twinning detection: Hooft parameter analysis.
  • Hydrogen placement: DFT-calculated positions. SHELXPRO interfaces with visualization tools (e.g., Olex2) for model validation .

Q. How should contradictory data in enzyme inhibition studies be resolved?

Contradictions (e.g., variable IC₅₀ across studies) may arise from:

  • Enzyme source differences (e.g., recombinant vs. native).
  • Assay conditions (pH, ionic strength).
    Address via standardized protocols (e.g., WHO guidelines) and orthogonal assays (e.g., fluorescence-based activity probes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.